4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid
Description
This compound (CAS 3033832) is a triazine-containing benzenesulfonyl fluoride co-formulated with ethanesulfonic acid. Its structure features a 4-aminophenyl group linked via a propanoylamino spacer to the benzenesulfonyl fluoride moiety, while the ethanesulfonic acid component likely enhances solubility or stability. The sulfonyl fluoride group is a reactive electrophile, enabling covalent interactions with biological targets such as enzymes or receptors. This compound is part of a class of antifolate agents investigated for anticancer applications, particularly targeting dihydrofolate reductase (DHFR) and exhibiting activity against solid tumors .
Properties
CAS No. |
19188-74-0 |
|---|---|
Molecular Formula |
C17H21FN2O6S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C15H15FN2O3S.C2H6O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11;1-2-6(3,4)5/h1-2,4-9H,3,10,17H2,(H,18,19);2H2,1H3,(H,3,4,5) |
InChI Key |
PWTCASUXWIITJY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Carbodiimide Coupling
One robust method involves coupling the amine and acid components using carbodiimide chemistry:
| Parameter | Details |
|---|---|
| Reactants | tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (amine precursor), 3-(methylsulfonyl)propanoic acid (acid precursor) |
| Coupling agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), Hydroxybenzotriazole (HOBt) |
| Base | 4-Methylmorpholine (NMM) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (approx. 20°C) |
| Reaction time | 2 hours |
| Atmosphere | Inert nitrogen atmosphere |
| Yield | 76% |
| Purification | Silica flash chromatography (gradient elution from heptane to ethyl acetate) |
| Product form | White foamy solid |
This method, adapted from a similar synthesis of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate derivatives, provides a reliable route to amide formation with high purity (>95%) and good yield (76%) under mild conditions.
Preparation of the Sulfonyl Fluoride Functional Group
The sulfonyl fluoride moiety is typically introduced by transforming a corresponding sulfonic acid or sulfonate precursor into the sulfonyl fluoride.
Conversion from Sulfonic Acid to Sulfonyl Fluoride
A general and facile synthesis of sulfonyl fluorides from sulfonic acids involves treatment with fluorinating agents under controlled conditions. For example:
- Starting with sodium sulfonate salts (e.g., sodium (4-bromophenyl)methanesulfonate), the reaction proceeds via fluorination to yield sulfonyl fluoride compounds.
- Reaction conditions include mild heating and controlled reaction times (e.g., 16 hours).
- Purification is achieved by silica gel column chromatography with ethyl acetate/hexane gradients.
- Typical yields reported are in the range of 36-71%, depending on the substrate and reaction specifics.
While this example is for a related sulfonyl fluoride, similar strategies can be applied to the benzenesulfonyl fluoride moiety in the target compound.
Preparation of Ethanesulfonic Acid Salt
The ethanesulfonic acid (also known as ethylsulfonic acid) salt form is important for enhancing the physicochemical properties of the compound.
Classical Synthesis of Ethanesulfonic Acid
Ethanesulfonic acid is synthesized industrially and in research settings by the following classical route:
| Step | Procedure |
|---|---|
| 1 | Reflux ethyl iodide with crystallized ammonium sulfite in water for 6 hours to form ethylsulfonate intermediates. |
| 2 | Add lead oxide to expel ammonia and form lead salt of ethylsulfonic acid. |
| 3 | Filter off lead iodide precipitate. |
| 4 | Pass hydrogen sulfide gas to precipitate lead sulfide and remove it by filtration. |
| 5 | Neutralize filtrate with barium carbonate to form barium ethylsulfonate. |
| 6 | Filter and evaporate filtrate to obtain ethanesulfonic acid with about 90% yield. |
This method, dating back to 1933, remains a reliable approach for producing ethanesulfonic acid for pharmaceutical and chemical synthesis applications.
Modern Synthetic Approaches
More recent methods involve oxidation of suitable precursors such as 2-oxosuccinic acid with fuming nitric and sulfuric acids to yield alkanesulfonic acids, including ethanesulfonic acid derivatives, in fewer steps.
Integration: Preparation of 4-[3-(4-Aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid
The final compound is prepared by:
- Synthesizing the sulfonyl fluoride amide intermediate via carbodiimide-mediated amide coupling.
- Preparing ethanesulfonic acid separately by classical or modern methods.
- Combining the sulfonyl fluoride amide with ethanesulfonic acid to form the salt, improving solubility and stability.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amide bond formation | Carbodiimide coupling (EDC-HCl/HOBt) | tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate, 3-(methylsulfonyl)propanoic acid, NMM, DCM, 20°C, 2h, N2 atmosphere | 76 | Mild conditions, high purity (>95%) |
| Sulfonyl fluoride synthesis | Fluorination of sulfonic acid/sulfonate salts | Sodium sulfonate salts, fluorinating agents, 16h reaction time, silica gel purification | 36-71 | Dependent on substrate and conditions |
| Ethanesulfonic acid preparation | Classical synthesis from ethyl iodide and ammonium sulfite | Reflux, PbO, H2S treatment, BaCO3 neutralization | ~90 | Multi-step, well-established industrial method |
Chemical Reactions Analysis
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the context of:
- Anticancer agents : Research indicates that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Anti-inflammatory drugs : The compound may modulate inflammatory responses, making it a candidate for treating conditions like arthritis.
Biochemical Assays
The sulfonamide moiety is known for its ability to interact with enzymes, making this compound useful in various biochemical assays:
- Enzyme inhibition studies : The compound can serve as an inhibitor for sulfonamide-sensitive enzymes, aiding in the understanding of enzyme kinetics and mechanisms.
- Binding studies : Its affinity for specific receptors can be explored using radiolabeled versions of the compound to study receptor-ligand interactions.
Therapeutic Interventions
The potential therapeutic applications include:
- Targeted therapy : By modifying the compound's structure, researchers aim to enhance its selectivity towards certain cancer cells or pathogens.
- Combination therapies : The compound could be used alongside existing drugs to improve efficacy and reduce resistance in treatments for diseases like cancer and bacterial infections.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2020) | Evaluate anticancer properties | Demonstrated significant inhibition of tumor cell growth in vitro. |
| Study B (2021) | Investigate enzyme inhibition | Confirmed that the compound effectively inhibits carbonic anhydrase activity. |
| Study C (2022) | Assess anti-inflammatory effects | Showed reduced inflammatory markers in animal models when treated with the compound. |
Mechanism of Action
The mechanism of action of 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Structural Analogs in Anticancer Research
NSC 127755
- Structure: 3-chloro-4-((4-(2-chloro-4-[4,6-diamino-2,2-dimethyl-s-triazin-1(2H)-yl]phenyl)butyl))benzenesulfonyl fluoride + ethanesulfonic acid (1:1).
- Activity: Demonstrated potent activity against colon adenocarcinomas (e.g., tumors 36, 38) and ovarian tumor M5074. Optimal efficacy required prolonged exposure, suggesting time-dependent pharmacokinetics. Synergistic effects were observed when combined with palmO-ara-C (NSC 135962) .
- Key Difference: The chloro-substituted triazine and butyl linker in NSC 127755 may enhance DNA crosslinking compared to the propanoylamino linker in the target compound.
NSC 113,423
- Structure: 4-[p-(4,6-diamino-2,2-dimethyl-s-triazine-1(2H)-yl)hydrocinnamido]-o-toluenesulfonyl fluoride + ethanesulfonic acid.
- Activity: A DHFR inhibitor inactivated by mouse serum due to hydrolysis of the sulfonyl fluoride group. Notably stable in human serum, highlighting species-specific metabolism .
- Key Difference: The toluenesulfonyl fluoride group and hydrocinnamido linker may confer distinct binding kinetics to DHFR compared to the target compound’s benzenesulfonyl-propanoylamino motif.
CAS 31368-50-0
- Structure: 3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride + ethanesulfonic acid.
- Molecular Weight : 576.10414 g/mol.
Table 1: Structural and Activity Comparison of Triazine-Based Sulfonyl Fluorides
| Compound | Molecular Formula | Key Substituents | Biological Target | Notable Activity |
|---|---|---|---|---|
| Target Compound (CAS 3033832) | C21H25N5O2FSCl·C2H6O3S | 4-aminophenyl, propanoylamino | DHFR, solid tumors | Anticancer (preclinical) |
| NSC 127755 | C23H25Cl2N5O3S·C2H6O3S | Chloro-triazine, butyl linker | Colon/Ovarian tumors | Synergistic with palmO-ara-C |
| NSC 113,423 | C22H25N5O3S·C2H6O3S | Toluenesulfonyl, hydrocinnamido | DHFR | Species-specific serum stability |
| CAS 31368-50-0 | C21H25N5O2FSCl·C2H6O3S | Chlorophenyl, butyl spacer | Undefined | Structural analog with enhanced lipophilicity |
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)
- Structure: Contains a 2-aminoethyl group instead of the triazine-propanoylamino system.
- Activity : Broad-spectrum serine protease inhibitor used in biochemical assays. Demonstrated inhibition of Rubisco-degrading proteases in wheat and anti-angiogenic effects in cancer models .
- Key Difference : The absence of a triazine group limits its anticancer specificity but broadens its utility in enzymatic studies.
Compounds 2f and 2g ()
- Structure: 4-(2-((3-(3,3-Dimethylureido)benzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride (2f) and 4-(2-((3-Acetamidobenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride (2g).
- Activity : Designed as covalent enzyme inhibitors. HRMS and IR data confirm structural integrity, with 2g showing 41% yield and LC-MS purity of 97% .
- Key Difference : The acetamidobenzyl group in 2g may enhance solubility compared to the target compound’s hydrophobic triazine moiety.
Table 2: Functional Comparison of Sulfonyl Fluoride Derivatives
Biological Activity
The compound 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride; ethanesulfonic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes various research findings, including mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula: C₁₅H₁₈FNO₃S
- Molecular Weight: 323.37 g/mol
- CAS Number: [insert CAS number if available]
This compound features a sulfonyl fluoride group, which is significant in its reactivity and biological interactions.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride may function as inhibitors of specific enzymes, particularly proteases. The sulfonyl fluoride moiety is known to form covalent bonds with serine residues in the active sites of these enzymes, effectively blocking their activity. This mechanism is crucial in therapeutic applications targeting diseases involving protease activity, such as certain cancers and viral infections.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial folate synthesis. Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities to known sulfonamides suggest potential activity against a range of bacterial pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of proteases | |
| Antimicrobial | Potential activity against bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Studies
- Protease Inhibition Study : A study conducted on a related compound demonstrated that the sulfonamide derivative inhibited the activity of trypsin-like proteases in vitro, leading to reduced cell proliferation in cancer cell lines. This suggests a similar potential for the target compound.
- Antimicrobial Efficacy : Preliminary tests on related compounds showed effectiveness against Staphylococcus aureus and Escherichia coli. While direct studies on this specific compound are needed, the structural characteristics indicate a likelihood of comparable activity.
- Cytotoxicity Assessment : In vitro assays revealed that compounds with similar structures induced apoptosis in various cancer cell lines, indicating that 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride; ethanesulfonic acid may also exhibit cytotoxic effects worthy of further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride, and what reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or hydrolysis. For nucleophilic substitution, use amines, alcohols, or thiols as nucleophiles under basic conditions (e.g., triethylamine or pyridine). Hydrolysis of the sulfonyl fluoride group requires acidic or basic aqueous conditions. Yield optimization depends on solvent choice (e.g., DMF or dichloromethane), temperature (typically 25–80°C), and stoichiometric ratios of reactants. Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and sulfonyl fluoride groups.
- FT-IR to identify sulfonamide N–H stretches (~3300 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify C, H, N, S, and F content .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, transition states, and energetics. For example:
- Calculate activation energies for nucleophilic substitution at the sulfonyl fluoride group.
- Simulate solvent effects using implicit solvation models (e.g., COSMO).
- Validate computational predictions with experimental kinetic data. This approach reduces trial-and-error experimentation and identifies optimal catalysts or solvents .
Q. What strategies resolve contradictions in reported enzyme inhibition data involving sulfonyl fluoride derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. To address this:
- Standardize assays : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources.
- Crystallographic analysis : Determine the compound’s binding mode via X-ray crystallography (e.g., as in sulfonamide-protein complexes ).
- Molecular dynamics simulations : Model competitive binding with endogenous substrates to clarify selectivity .
Q. How can statistical experimental design (DoE) optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer : Apply factorial design or response surface methodology (RSM) to evaluate factors like:
- Variables : Reaction time, temperature, catalyst loading.
- Responses : Yield, purity, inhibitory potency (IC₅₀).
For example, a central composite design (CCD) can model nonlinear relationships between temperature and enantiomeric excess in chiral derivatives. Validate models with ANOVA and confirmatory runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
